2-Cyclopropylquinoline-4-carboxylic acid
CAS No.: 119778-64-2
Cat. No.: VC20850265
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119778-64-2 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 2-cyclopropylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16) |
| Standard InChI Key | HYOFXKNWXLKLSH-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O |
| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
2-Cyclopropylquinoline-4-carboxylic acid consists of a quinoline core (a bicyclic structure with a benzene ring fused to a pyridine ring) substituted with a cyclopropyl group at position 2 and a carboxylic acid group at position 4. The molecular formula is C₁₃H₁₁NO₂, derived from its chemical composition.
The compound's key structural features include:
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A planar quinoline backbone providing rigidity and aromaticity
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A three-membered cyclopropyl ring introducing strain and unique spatial orientation
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A carboxylic acid group contributing to polarity, hydrogen bonding capacity, and pH-dependent solubility
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A nitrogen atom in the quinoline ring offering basic properties and potential for coordination with metals or hydrogen bonding
Based on structural analysis and comparison with related compounds, the following physical properties can be estimated:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | Approximately 213.23 g/mol |
| Physical Appearance | Likely a crystalline solid |
| Solubility | Moderate solubility in polar organic solvents; pH-dependent solubility in aqueous solutions |
| Melting Point | Expected range: 180-230°C (based on related structures) |
The carboxylic acid group significantly influences the compound's solubility profile, with enhanced dissolution in basic media due to formation of the corresponding carboxylate salt.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 2-Cyclopropylquinoline-4-carboxylic acid typically involves multi-step synthetic pathways. Drawing from established methods for related quinoline-4-carboxylic acids, several viable approaches can be employed.
Modified Pfitzinger Reaction
This traditional method involves the condensation of isatin (or substituted isatin) derivatives with cyclopropyl methyl ketone under alkaline conditions, followed by appropriate modifications to yield the target compound.
Doebner Modification of the Knoevenagel Condensation
This approach typically involves the reaction of an appropriate aniline derivative with an α,β-unsaturated aldehyde containing a cyclopropyl group, followed by cyclization and oxidation.
Catalytic Synthesis Methods
Recent advancements in the synthesis of quinoline-4-carboxylic acid derivatives have employed various catalytic systems. Similar to the synthesis of 2-aryl-quinoline-4-carboxylic acids, the preparation of 2-cyclopropylquinoline-4-carboxylic acid may benefit from ionic catalysts .
The use of specialized catalysts such as Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, as applied for aryl-substituted analogues, could potentially be adapted for the cyclopropyl variant. These magnetic nanoparticle catalysts offer advantages including:
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High conversion efficiency
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Reduced reaction times
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Facile catalyst recovery via magnetic separation
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Recyclability without significant loss of catalytic activity
Chemical Reactivity Profile
Functional Group Reactivity
The reactivity of 2-Cyclopropylquinoline-4-carboxylic acid is dominated by its key functional groups:
Carboxylic Acid Moiety
The carboxylic acid group participates in typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols or aldehydes
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Salt formation with bases
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Decarboxylation under specific conditions
Quinoline Nitrogen
The quinoline nitrogen displays mild basicity and can undergo:
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Protonation in acidic media
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N-oxidation
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Quaternization with alkyl halides
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Coordination with transition metals
Cyclopropyl Group
The strained cyclopropyl ring exhibits unique reactivity:
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Potential ring-opening under acidic conditions or high pressure
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Possible rearrangement reactions
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Stereoelectronic effects influencing neighboring group reactivity
Comparative Reactivity
Physicochemical Properties
Spectroscopic Characteristics
Spectroscopic analysis provides valuable insights into the compound's structural features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected characteristic signals in ¹H-NMR include:
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Distinctive cyclopropyl proton signals (typically 0.5-1.2 ppm)
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Quinoline aromatic protons (7.5-8.5 ppm)
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Carboxylic acid proton (10.5-13.0 ppm, exchangeable)
¹³C-NMR would reveal carbon signals for:
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Carboxylic carbon (~165-175 ppm)
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Quinoline carbons (120-160 ppm)
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Cyclopropyl carbons (5-20 ppm)
Infrared Spectroscopy
Characteristic absorption bands would include:
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Carboxylic acid O-H stretch (3200-2800 cm⁻¹, broad)
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C=O stretch (1700-1680 cm⁻¹)
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Quinoline ring vibrations (1600-1400 cm⁻¹)
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C-N stretching (1350-1250 cm⁻¹)
Solubility and Partition Coefficient
Based on structural analysis and comparison with analogous compounds:
| Parameter | Estimated Value/Description |
|---|---|
| LogP | ~2.5-3.0 (moderately lipophilic) |
| Aqueous Solubility | Low at acidic/neutral pH; increased at basic pH |
| Organic Solvent Solubility | Good solubility in methanol, ethanol, DMSO, DMF |
Biological Activities and Applications
Antimicrobial Activity
Quinoline-4-carboxylic acids are known for their antimicrobial properties, particularly against:
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Gram-positive bacteria
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Some gram-negative species
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Certain fungal pathogens
The cyclopropyl substituent often enhances lipophilicity and membrane permeability, potentially improving antimicrobial efficacy.
Structure-Activity Relationship Considerations
The presence of the cyclopropyl group at position 2 likely influences the compound's biological activity through:
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Altered electronic distribution within the quinoline ring
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Conformational constraints affecting receptor binding
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Modified metabolic stability compared to alkyl or aryl substituents
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Potentially enhanced binding to hydrophobic pockets in target proteins
Material Science Applications
Beyond biological applications, 2-Cyclopropylquinoline-4-carboxylic acid may find utility in:
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Coordination chemistry as a ligand for metal complexes
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Precursor for polymeric materials
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Component in photosensitive materials
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Building block for supramolecular assemblies
Analytical Methods and Characterization
Chromatographic Analysis
For identification and purity assessment of 2-Cyclopropylquinoline-4-carboxylic acid, multiple chromatographic techniques can be employed:
High-Performance Liquid Chromatography (HPLC)
Typical HPLC conditions might include:
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Reverse-phase C18 column
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Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
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UV detection at 254-280 nm
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Retention time dependent on specific conditions but generally moderate due to balanced polarity
Thin-Layer Chromatography (TLC)
Suitable TLC systems might include:
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Stationary phase: Silica gel
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Mobile phase: n-hexane/ethyl acetate (4:6) or similar systems
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Visualization: UV light or appropriate staining reagents
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak at m/z 213 [M]⁺
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Fragment ions corresponding to loss of CO₂ (m/z 169)
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Fragmentation patterns characteristic of the quinoline core structure
Structural Modifications and Derivatives
Key Modification Sites
The 2-Cyclopropylquinoline-4-carboxylic acid scaffold permits various structural modifications:
| Position | Possible Modifications | Potential Impact |
|---|---|---|
| Carboxylic Acid (4-position) | Esterification, amidation, reduction | Altered solubility, bioavailability, receptor interactions |
| Cyclopropyl Group (2-position) | Replacement with other cycloalkyl/aryl groups | Modified steric properties, lipophilicity, metabolic stability |
| Quinoline Ring | Halogenation, alkylation, introduction of other functional groups | Changed electronic properties, receptor specificity, pharmacokinetics |
Notable Derivatives
Related compounds with established characterization include:
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2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid, featuring an additional nitro group at position 6
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2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid, containing a trifluoromethyl group at position 8
These derivatives demonstrate how structural modifications can significantly alter physicochemical properties and potential applications.
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